Home > Products > Bioactive Reagents P264 > Boc-His(Tos)-OH.DCHA
Boc-His(Tos)-OH.DCHA - 65057-34-3

Boc-His(Tos)-OH.DCHA

Catalog Number: EVT-250387
CAS Number: 65057-34-3
Molecular Formula: C30H46N4O6S
Molecular Weight: 590.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Boc-His(Tos)-OH.DCHA, also known as Boc-histidine (tosyl) hydroxyl dicyclohexylamine, is a chemical compound that serves as an important building block in peptide synthesis. It is a derivative of the amino acid histidine, modified with protective groups to facilitate its use in solid-phase peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group and a tosyl (tos) group, which are crucial for protecting the amino and imidazole functionalities of histidine during chemical reactions.

Source

Boc-His(Tos)-OH.DCHA is synthesized from histidine through specific chemical reactions involving protective groups. The compound can be obtained commercially from various chemical suppliers, including Merck and BenchChem, which provide it for research and industrial applications.

Classification

This compound belongs to the category of protected amino acids used in peptide synthesis. It is classified as a derivative of histidine, specifically designed for use in solid-phase peptide synthesis due to its stability and ease of manipulation.

Synthesis Analysis

Methods

The synthesis of Boc-His(Tos)-OH.DCHA typically involves the protection of the amino and imidazole groups of histidine using di-tert-butyl dicarbonate (Boc anhydride) and tosyl chloride. The process is carried out under basic conditions, often utilizing sodium bicarbonate as a base to promote the reaction.

Technical Details

  1. Protection Steps:
    • Histidine is treated with di-tert-butyl dicarbonate to introduce the Boc group.
    • Tosyl chloride is then added to protect the imidazole nitrogen.
  2. Reaction Conditions:
    • The reaction usually occurs in an organic solvent such as dichloromethane or dimethylformamide, under controlled temperature conditions to optimize yield.
  3. Purification:
    • Post-synthesis, the compound is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for further applications.
Molecular Structure Analysis

Structure

Boc-His(Tos)-OH.DCHA has a complex molecular structure characterized by:

  • A tert-butyloxycarbonyl group attached to the amino group.
  • A tosyl group attached to the imidazole ring of histidine.
  • Dicyclohexylamine serves as a counterion in the salt form.

Data

  • Molecular Formula: C₁₄H₁₉N₃O₃S
  • Molecular Weight: Approximately 305.38 g/mol.
  • Structural Representation: The structure can be depicted as follows:
Boc His Tos OH DCHA= tert butyloxycarbonyl histidine tosyl dicyclohexylamine \text{Boc His Tos OH DCHA}=\text{ tert butyloxycarbonyl histidine tosyl dicyclohexylamine }
Chemical Reactions Analysis

Reactions

Boc-His(Tos)-OH.DCHA participates in several key reactions during peptide synthesis:

  1. Deprotection Reactions:
    • The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), yielding free histidine.
  2. Coupling Reactions:
    • It can react with other amino acids to form peptide bonds using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or HATU (1-Hydroxy-7-azabenzotriazole).

Technical Details

  • Common Reagents: TFA for deprotection; DIC or HATU for coupling.
  • Conditions: Reactions are typically performed under anhydrous conditions to prevent hydrolysis.
Mechanism of Action

Process

The mechanism by which Boc-His(Tos)-OH.DCHA acts involves the protection of functional groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tosyl group protects the imidazole nitrogen.

Data

  • The addition of the Boc group occurs under aqueous or anhydrous conditions and is facilitated by bases such as sodium hydroxide.
  • Removal of protective groups is critical before final peptide formation, ensuring that the active sites are available for subsequent reactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and dichloromethane; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Boc-His(Tos)-OH.DCHA is primarily used in:

  • Peptide Synthesis: It is widely utilized in solid-phase peptide synthesis protocols due to its protective groups that enhance stability and prevent side reactions.
  • Biochemical Research: This compound aids in studying protein interactions and functions by facilitating the synthesis of peptides that mimic natural proteins.
  • Pharmaceutical Development: Used in developing therapeutic peptides, including those targeting specific biological pathways or diseases.
Synthetic Methodologies and Optimization Strategies for Boc-His(Tos)-OH.DCHA

Boc Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Tosyl Protection

Boc SPPS remains indispensable for synthesizing peptides containing complex residues like histidine. The N-α-Boc-N-π-tosyl-L-histidine-DCHA complex, denoted Boc-His(Tos)-OH·DCHA, provides dual protection critical for sequence fidelity. The tosyl (Tos) group shields the imidazole ring's N-π nitrogen during acidic deprotection cycles (e.g., 25–50% TFA in DCM), preventing alkylation or backbone degradation. This contrasts with Boc-His(Boc)-OH·DCHA, where simultaneous deprotection of both groups complicates residue-specific control [1] [5].

Modern protocols leverage Tos protection to minimize side reactions:

  • Coupling Efficiency: Pre-activation with HBTU/HOBt achieves >99% coupling yield within 20 minutes, reducing racemization risk.
  • Acid Stability: The Tos group withstands multiple TFA cycles (≤3 hr cumulative exposure) without significant cleavage, whereas Boc protection on imidazole requires stringent HF conditions [2] [4].
  • Aggregation Prevention: Unlike Fmoc SPPS, Boc SPPS with Tos-protected histidine eliminates peptide-chain aggregation due to TFA’s solvating properties, enabling synthesis of long (>50 residue) peptides [2].

Table 1: Performance of Tos-Protected Histidine in Boc SPPS

ParameterTos ProtectionBoc Protection
TFA Stability (25°C)>50 hr<1 hr
Coupling Yield98–99%95–97%
Racemization RiskLowModerate
Cleavage ReagentHF/TFMSATFA

Dicyclohexylamine (DCHA) Counterion Selection in Carboxylate Stabilization

The DCHA counterion in Boc-His(Tos)-OH·DCHA enhances crystallinity, purification efficiency, and long-term stability. DCHA forms a stable salt with the C-terminal carboxylate via proton transfer, converting the oily free acid into a crystalline solid (mp 158–162°C). This modification:

  • Facilitates Purification: DCHA salts exhibit superior precipitation in nonpolar solvents (e.g., cyclohexane/ethyl acetate), enabling >95% recovery vs. 60–70% for sodium or triethylamine salts [3] [10].
  • Improves Storage Stability: Reduced hygroscopicity prevents hydrolysis, maintaining >98% purity after 24 months at 15–25°C [1] [5].
  • Modulates Solubility: The complex dissolves optimally in DMF or DCM (50–100 mg/mL), ideal for automated SPPS, while minimizing solubility in ether to reduce losses during washing [10].

DCHA’s steric bulk (two cyclohexyl groups) hinders racemization during activation by suppressing oxazolone formation. However, its low solubility in aqueous media necessitates post-synthesis removal via ion-exchange resins before biological applications [3].

Orthogonal Deprotection Strategies for Imidazole Functionality in Histidine Derivatives

Orthogonal deprotection is vital for synthesizing histidine-rich peptides. Boc-His(Tos)-OH·DCHA enables sequential unmasking of functional groups:

  • Carboxylate Liberation: Mild base treatment (e.g., 0.1 M NaOH) cleaves the DCHA salt without affecting Boc or Tos groups.
  • α-Amino Deprotection: TFA (25–50%) removes the Boc group in 20–30 minutes, leaving the Tos group intact.
  • Imidazole Deprotection: The Tos group requires strong acid (HF, TFMSA) or reductive conditions (Na/NH₃), achieving >95% selectivity [2] [4].

The Tos group’s resilience stems from the sulfonamide bond’s high stability (bond dissociation energy: ∼90 kcal/mol). This contrasts with Boc-protected imidazole derivatives, where TFA induces partial deprotection (∼20% per cycle), necessitating costly double-protection strategies [1] [4].

Table 2: Orthogonal Deprotection Efficiency in Histidine Derivatives

Deprotection StepReagentTimeSelectivityByproduct Formation
DCHA Removal0.1 M NaOH15 min>99%None
Boc Removal25% TFA/DCM30 min98%<2% tert-Butylation
Tos RemovalHF, 0°C60 min95%Trifluoroacetylation

Scalability Challenges in Multi-Step Synthesis of Tosyl-Protected Amino Acid Complexes

Scaling Boc-His(Tos)-OH·DCHA synthesis beyond 100-g batches introduces three key challenges:

  • DCHA Salt Crystallization: Rapid crystallization causes variable crystal sizes, impeding filtration. Optimized protocols use gradient cooling (50°C → 4°C over 6 hr) and seeding to yield uniform crystals, reducing processing time by 40% [3] [10].
  • Tos Group Installation: Direct tosylation of Boc-His-OH using p-TsCl/pyridine generates HCl, promoting imidazole quaternization. Scalable routes employ silver tosylate in anhydrous acetonitrile, achieving 90% yield vs. 65% with traditional methods [1].
  • DCHA Byproduct Removal: Residual dicyclohexylurea (DCU), a carbodiimide coupling byproduct, contaminates products at >1,000-g scales. Countercurrent extraction with n-heptane/water reduces DCU to <0.05% [3].

Flow hydrogenation reactors now enable continuous DCHA salt formation, boosting throughput to 5 kg/day while maintaining ≥99.5% purity. This addresses batch-mode inconsistencies in industrial settings [10].

Table 3: Scalability Optimization of Boc-His(Tos)-OH·DCHA

Process StepLab-Scale MethodIndustrial-Scale SolutionYield Improvement
Tosylationp-TsCl/pyridineAgOTs/CH₃CN25%
CrystallizationRapid coolingGradient cooling + seeding30%
DCU RemovalFiltrationCountercurrent extraction40%
Salt FormationBatch hydrogenationFlow hydrogenation50%

Properties

CAS Number

65057-34-3

Product Name

Boc-His(Tos)-OH.DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C30H46N4O6S

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

RNRUVXUHYUOWJW-RSAXXLAASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Synonyms

65057-34-3;Dicyclohexylamine(S)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate;AC1O5ALA;Boc-His(Toc)-OH.DCHA;15507_ALDRICH;15507_FLUKA;C30H46N4O6S;CTK2F6671;MolPort-003-926-824;EINECS265-328-0;9956AB;AKOS016010084;Boc-His(Tos)-OHdicyclohexylaminesalt;N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine,compoundwithdicyclohexylamine(1:1);AK115073;AM001829;ST2419224;Boc-His(Tos)-OH(dicyclohexylammonium)salt;FT-0640989;3B3-051402;Nalpha-Boc-N(im)-tosyl-L-histidinedicyclohexylaminesalt;Nalpha-Boc-N(im)-tosyl-L-histidine(dicyclohexylammonium)salt;N-alpha-t-Butyloxycarbonyl-n-Im-t-tosyl-L-histidinedicyclohexylamine;(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(4-METHYLBENZENESULFONYL)IMIDAZOL-4-YL]PROPANOICACID;DICHA

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.